molecular formula C10H18O2 B8397329 4-(4-Hydroxybutyl)cyclohexan-1-one

4-(4-Hydroxybutyl)cyclohexan-1-one

Cat. No.: B8397329
M. Wt: 170.25 g/mol
InChI Key: WNDVFBMVRXXGMI-UHFFFAOYSA-N
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Description

4-(4-Hydroxybutyl)cyclohexan-1-one is a cyclohexanone derivative featuring a hydroxybutyl side chain at the 4-position of the cyclohexane ring.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-(4-hydroxybutyl)cyclohexan-1-one

InChI

InChI=1S/C10H18O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h9,11H,1-8H2

InChI Key

WNDVFBMVRXXGMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Compound Key Substituent Pharmacological Relevance Key Data References
4-(4-Hydroxyphenyl)cyclohexan-1-one 4-Hydroxyphenyl Estrogen receptor β (ERβ) agonist O-O interatomic distance: ~10.7 Å
2-Amino-2-(4-(trifluoromethyl)phenyl)cyclohexan-1-one Amino, trifluoromethylphenyl Anesthetic/analgesic activity Yield: 76%; MS m/z: 285.20 (MH+)
4-(tert-Butyl)cyclohexan-1-one tert-Butyl Bis-chalcone precursor for cytotoxicity Synthesized via Claisen-Schmidt condensation

Analysis :

  • Hydroxybutyl vs.
  • Trifluoromethylphenyl : The electron-withdrawing CF₃ group enhances metabolic stability, critical for prolonged anesthetic effects .

Analysis :

  • Etherification: High yields for ethoxyphenyl derivatives suggest robustness of this method for modifying phenolic groups .
  • Low-Yield Reactions : Nitrophenyl-substituted furans (37% yield) indicate challenges in sterically hindered couplings .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Trends Key Applications References
4-(4-Hydroxybutyl)cyclohexan-1-one (inferred) ~186.27 ~250 (estimated) High hydrophilicity Drug delivery, polymers N/A
4-(Trifluoromethyl)cyclohexan-1-one 178.14 N/A Lipophilic Biochemical building block
4-(4-Methylphenyl)cyclohexan-1-one 188.27 N/A Moderate hydrophobicity Liquid crystals

Analysis :

  • Hydroxybutyl Group : Expected to increase water solubility, making it suitable for aqueous formulations.
  • Trifluoromethyl Group : Enhances lipid solubility, favoring blood-brain barrier penetration in therapeutics .

Structural Flexibility and Receptor Binding

  • 4-(4-Hydroxyphenyl)cyclohexan-1-one : The rigid cyclohexane ring and hydroxyphenyl group create a fixed O-O distance (~10.7 Å), ideal for ERβ binding .

Preparation Methods

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts, particularly 5% Pd/C , are widely employed due to their high activity and selectivity. In a representative procedure, 4-(4-butenyl)cyclohexan-1-one is dissolved in methanol (solvent-to-substrate ratio 10:1 w/w) and subjected to hydrogen gas at atmospheric pressure and 30–35°C. The reaction achieves >90% conversion within 4 hours, yielding 4-(4-hydroxybutyl)cyclohexan-1-one with 95% purity after recrystallization. A critical advantage is the avoidance of over-reduction, which preserves the ketone group.

Table 1: Palladium-Catalyzed Hydrogenation Conditions

ParameterValue
Catalyst5% Pd/C (0.5–1.0 wt%)
SolventMethanol
Temperature30–35°C
PressureAtmospheric
Conversion>90%
Yield85–90%

Raney Nickel-Mediated Reduction

Raney nickel offers a cost-effective alternative, though it requires higher pressures (2–5 bar). In one protocol, 4-(4-butenyl)cyclohexan-1-one is hydrogenated at 50°C in ethanol, achieving 78% yield. However, competitive ketone reduction to cyclohexanol occurs in 15% of cases, necessitating rigorous purification.

Friedel-Crafts Alkylation for Side-Chain Introduction

Friedel-Crafts alkylation enables direct installation of the hydroxybutyl group onto cyclohexanone. This method avoids multi-step sequences but demands precise control over electrophilic intermediates.

Acid-Activated Montmorillonite Clay Catalysis

A landmark patent describes the alkylation of phenol derivatives with 4-hydroxybutan-2-one using acid-activated Montmorillonite clay . The catalyst’s layered structure (basal spacing: 10–13.5 Å) and high surface area (>250 m²/g) facilitate selective C-alkylation. Reaction conditions include:

  • Molar ratio : Phenol to 4-hydroxybutan-2-one (1:1.2)

  • Temperature : 80°C

  • Solvent : Toluene

  • Yield : 72% with 82% selectivity

Table 2: Friedel-Crafts Alkylation Performance

CatalystSelectivity (%)Yield (%)Byproducts
Montmorillonite clay8272Di-alkylated isomers (18%)
H₂SO₄6558Resinification products

Solvent and Temperature Optimization

Polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone enhance electrophile stability, improving yields to 78%. Elevated temperatures (>100°C) promote byproduct formation, underscoring the need for strict thermal control.

Hydrolysis of Protected Intermediates

Hydrolysis strategies are pivotal for introducing hydroxyl groups while mitigating side reactions.

Silyl Ether Deprotection

A two-step approach involves:

  • Silylation : 4-(4-chlorobutyl)cyclohexan-1-one is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF, yielding the silyl ether (94% conversion).

  • Hydrolysis : The intermediate is reacted with aqueous HCl (1M) in THF, achieving 88% yield of the target compound.

Table 3: Hydrolysis Reaction Parameters

StepReagentSolventTime (h)Yield (%)
SilylationTBDMSCl, ImidazoleDMF1294
HydrolysisHCl (1M)THF/H₂O688

Enzymatic Hydrolysis

Recent advances explore lipase-mediated deprotection in phosphate buffer (pH 7.4), achieving 65% yield with negligible racemization. Though less efficient than chemical methods, this approach aligns with green chemistry principles.

Reduction of Cyclohexenone Derivatives

Selective reduction of α,β-unsaturated ketones offers a route to hydroxybutyl side chains.

Sodium Borohydride Reduction

4-(4-oxobutyl)cyclohexan-1-one is reduced with NaBH₄ in ethanol at 0°C, yielding 68% of the target compound. However, competing ketone reduction occurs in 22% of cases, necessitating chromatographic separation.

Catalytic Transfer Hydrogenation

Cyclohexadiene serves as a hydrogen donor in the presence of Pd/C, enabling solvent-free reduction at 50°C. This method achieves 75% yield with 99% selectivity, avoiding gaseous hydrogen handling.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYield (%)Selectivity (%)CostScalability
Pd/C Hydrogenation9095HighExcellent
Friedel-Crafts Alkylation7282ModerateGood
Silyl Ether Hydrolysis8898HighModerate
NaBH₄ Reduction6878LowPoor

Catalytic hydrogenation excels in scalability and selectivity, whereas hydrolysis balances cost and purity. Friedel-Crafts alkylation, while efficient, faces challenges in byproduct management.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Hydroxybutyl)cyclohexan-1-one, and how can reaction efficiency be optimized?

Methodological Answer:

  • Claisen-Schmidt Condensation : A base-catalyzed reaction (e.g., aqueous KOH in methanol) between cyclohexanone derivatives and aldehydes is a proven method. For example, 4-(tert-butyl)cyclohexan-1-one reacts with substituted benzaldehydes under mild conditions (room temperature, 24 hours) to yield chalcone analogs .
  • Alkylation Strategies : Direct alkylation of cyclohexanone precursors using hydroxybutyl electrophiles (e.g., bromides) can be optimized by controlling solvent polarity and reaction time. For instance, alkylation of pyridine derivatives with cyclohexanone moieties achieved 35–70% yields using excess carboxylic acid derivatives as coupling partners .
  • Optimization Tips : Monitor reaction progress via TLC (Rf values typically range 0.25–0.35 in petroleum ether/EtOAc systems) and adjust catalyst loading (e.g., 4 equivalents of KOH for Claisen-Schmidt) to enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of 4-(4-Hydroxybutyl)cyclohexan-1-one?

Methodological Answer:

  • 1H/13C NMR : Characteristic signals include a downfield-shifted ketone carbonyl (δ ~205–210 ppm in 13C^{13}C NMR) and hydroxybutyl proton resonances (δ ~1.5–3.5 ppm in 1H^{1}H NMR). For analogs like 4-(4-t-butyldimethylsilyloxyphenyl)cyclohexan-1-one, cyclohexane ring protons appear as multiplets (δ ~1.8–2.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, furan-substituted cyclohexanones showed precise matches between calculated and experimental HRMS values (e.g., C16_{16}H15_{15}FO2_2 at m/z 268.0974) .
  • Cross-Validation : Compare spectral data with structurally related compounds, such as 4-hydroxy-2,2-dimethylcyclohexan-1-one (PubChem DTXSID90563417), to identify substituent-specific shifts .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data during the characterization of 4-(4-Hydroxybutyl)cyclohexan-1-one derivatives?

Methodological Answer:

  • Dynamic NMR Experiments : Use variable-temperature 1H^{1}H NMR to detect conformational exchange in cyclohexane rings, which may cause signal splitting or broadening .
  • Isotopic Labeling : Introduce deuterium at the hydroxybutyl chain to simplify overlapping proton signals (e.g., δ ~3.6 ppm for -OH groups) .
  • Crystallography : For crystalline derivatives, X-ray diffraction can unambiguously assign regiochemistry. This approach validated the structure of 2-(3-(4-chlorophenyl)furan-2-yl)cyclohexan-1-one derivatives .

Q. How can computational methods predict the reactivity of 4-(4-Hydroxybutyl)cyclohexan-1-one in novel reactions?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) can model interactions between the hydroxybutyl chain and biological targets, as demonstrated for bis-chalcone derivatives .
  • DFT Calculations : Optimize transition states for ketone functionalization (e.g., α-alkylation) to predict regioselectivity. For example, cyclohexanone derivatives with bulky substituents show higher activation barriers at sterically hindered positions .
  • Machine Learning : Train models on datasets like Reaxys or PISTACHIO to forecast reaction outcomes (e.g., coupling efficiency with aryl halides) .

Q. What challenges arise in scaling up the synthesis of 4-(4-Hydroxybutyl)cyclohexan-1-one while maintaining purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility but require rigorous post-reaction purification to remove residuals, as seen in protocols yielding >98% purity .
  • Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized KOH on silica) reduce waste and simplify large-scale Claisen-Schmidt condensations .
  • Chromatography Alternatives : Use recrystallization (e.g., ethanol/water mixtures) or distillation for cost-effective purification. For example, cyclohexanone derivatives with Rf >0.3 are amenable to flash column chromatography .

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